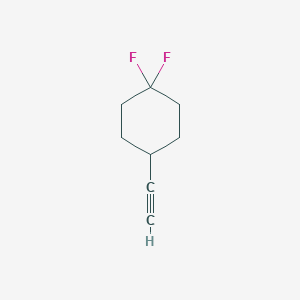

4-Ethynyl-1,1-difluorocyclohexane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-ethynyl-1,1-difluorocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURUIJYAMCRJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Cyclohexane Scaffolds in Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate a compound's physicochemical and biological properties. nih.gov The cyclohexane (B81311) scaffold, a common motif in organic chemistry, gains unique and valuable characteristics upon fluorination. nih.govrsc.org

Selective fluorination of a cyclohexane ring can profoundly influence its conformation, polarity, and metabolic stability. rsc.org The gem-difluoromethylene (CF2) group, as present in 4-Ethynyl-1,1-difluorocyclohexane, is of particular interest. This moiety can act as a lipophilic bioisostere for other chemical groups, such as a carbonyl group, and can significantly impact the pharmacokinetic profile of a molecule. sci-hub.ru For instance, the introduction of a gem-difluoromethylene group at the 4-position of a cyclohexyl moiety has been shown to completely block metabolism by cytochrome P450 enzymes, thereby dramatically enhancing metabolic stability. nih.gov

Furthermore, the strategic placement of fluorine atoms on a cyclohexane ring can lead to molecules with exceptionally high dipole moments. For example, all-cis-1,2,3,4,5,6-hexafluorocyclohexane is one of the most polar organic molecules known. This facial polarization, created by the alignment of multiple C-F bonds, makes these scaffolds attractive for applications in materials science, such as in liquid crystals, and for creating unique interactions in a biological context. sigmaaldrich.com The 1,1-difluorocyclohexane (B1205268) unit provides a conformationally restricted, sp3-rich scaffold that is increasingly sought after in drug design to improve properties like solubility and to access complex biological targets. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10F2 | uni.lu |

| Molecular Weight | 144.16 g/mol | researchgate.net |

| Monoisotopic Mass | 144.07506 Da | uni.lu |

| Predicted XlogP | 2.5 | uni.lu |

| Predicted Boiling Point | 133.1 ± 40.0 °C | nih.gov |

| Predicted Density | 1.04 ± 0.1 g/cm³ | nih.gov |

| CAS Number | 1202245-66-6 | researchgate.net |

The Versatile Role of the Ethynyl Moiety in Synthesis and Bioisosterism

The ethynyl (B1212043) (C≡CH) group is a highly versatile functional group in modern organic chemistry and drug design. Its linear geometry makes it an excellent rigid linker or spacer to connect different parts of a molecule with precise spatial orientation. This feature is widely exploited in the construction of complex molecular architectures.

In advanced organic synthesis, the terminal alkyne of the ethynyl group is a key participant in a variety of powerful coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This palladium- and copper-catalyzed reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, providing a robust method for elaborating complex structures. wikipedia.orglibretexts.org The ethynyl group is also a cornerstone of "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and widely used in chemical biology and materials science to link molecules together.

Beyond its role in synthesis, the ethynyl moiety is recognized as a "nonclassical bioisostere." It can mimic the properties of other functional groups that are important for biological activity. For example, it can serve as a bioisosteric replacement for halogens like iodine or chlorine, or even for a phenyl group. This versatility allows medicinal chemists to fine-tune a drug candidate's properties to improve affinity, selectivity, and metabolic profiles. The ethynyl group has been identified as a privileged structural feature in drugs targeting a wide array of proteins, including kinases and viral proteins.

A Strategic Building Block with Interdisciplinary Relevance

Stereoselective and Regioselective Synthesis of the 1,1-Difluorocyclohexane Core

The precise installation of the gem-difluoro motif onto the cyclohexane ring is a critical step in the synthesis of this compound. This section explores the strategies for achieving this with high control over stereochemistry and regiochemistry.

The introduction of a gem-difluoro group (CF2) into a cyclohexane ring significantly impacts the molecule's conformational preferences and physicochemical properties, such as lipophilicity and metabolic stability. researchgate.netresearchgate.net Various methods have been developed for the gem-difluorination of cyclohexanes.

One common approach involves the fluorination of ketones. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are widely used to convert a cyclohexanone (B45756) precursor into the corresponding 1,1-difluorocyclohexane. The reaction mechanism typically proceeds through a fluoro-Pummerer-type rearrangement.

Another strategy is the difluorination of hydrazones or oximes derived from cyclohexanones. This can be achieved using reagents like N-iodosuccinimide (NIS) and a fluoride (B91410) source, or through electrophilic fluorinating agents.

Radical-based methods also offer a viable route. For instance, the intramolecular trapping of α,α-difluoroalkyl radicals can lead to the formation of gem-difluorocyclohexane derivatives. acs.org Additionally, iodine(I)/iodine(III) catalysis has emerged as a powerful tool for the difluorination of alkenes, which can be adapted for cyclohexane systems. escholarship.org These catalytic methods often mimic metal-based processes, engaging π-bonds to facilitate fluorination. escholarship.org

The choice of fluorinating agent and substrate is crucial for achieving high yields and regioselectivity. The electronic and steric properties of the starting material can influence the outcome of the fluorination reaction. For instance, the presence of directing groups on the cyclohexane ring can guide the fluorination to a specific position.

A comparative study on the Minisci reaction of nonfluorinated and gem-difluorinated cycloalkyl trifluoroborates revealed that carboxylic acids can be effective radical precursors for the C-H modification of heterocyclic systems with gem-difluorocycloalkyl substituents. researchgate.net

| Strategy | Reagents | Precursor | Key Features |

| Ketone Fluorination | DAST, Deoxo-Fluor | Cyclohexanone | Direct conversion, widely applicable |

| Hydrazone/Oxime Difluorination | NIS/Fluoride source | Cyclohexanone hydrazone/oxime | Alternative to direct ketone fluorination |

| Radical Cyclization | Radical initiators | α,α-Difluoroalkyl radical precursors | Forms the ring and gem-difluoro group simultaneously acs.org |

| Catalytic Difluorination | Iodine(I)/Iodine(III) catalysts | Alkenes | Emulates metal-based processes escholarship.org |

| Minisci Reaction | Carboxylic acids, trifluoroborates | Cycloalkyl precursors | C-H modification with gem-difluorocycloalkyl groups researchgate.net |

The synthesis of enantiomerically pure fluorinated cyclohexanes is of significant interest due to the potential for creating chiral drugs with improved pharmacological profiles. Asymmetric synthesis in this context presents a considerable challenge. acs.org

Several strategies have been developed to address this challenge:

Chiral Auxiliaries: One approach involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. For example, a chiral nickel(II) complex has been utilized for the gram-scale asymmetric synthesis of a variety of fluorinated amino acids with high enantiomeric excess (99% ee). nih.gov This methodology could potentially be adapted for the synthesis of chiral fluorinated cyclohexanes. Another example is the use of pseudoephedrine α-fluoroacetamide in conjugate addition reactions to introduce fluorine stereoselectively. nih.gov

Enzymatic Reactions: Biocatalysis offers a powerful tool for asymmetric synthesis. Ene-reductases, for instance, have been employed in the desymmetrization of prochiral cyclohexadienones to produce chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity (up to >99% ee). acs.org Aldolases have also been used in the enzymatic asymmetric synthesis of chiral fluorinated building blocks. researchgate.net

Substrate Control: In some cases, the inherent chirality of the starting material can direct the stereochemical course of a reaction. Stereoselective reductions of α-fluoro ketones have been developed to afford syn- or anti-products with high diastereomeric ratios. nih.gov

Chiral Electrophiles: The use of chiral electrophilic fluorinating agents is another promising strategy. While not explicitly detailed for this compound in the provided context, the development of such reagents is an active area of research in organofluorine chemistry.

| Approach | Method | Key Features |

| Chiral Auxiliary | Use of a chiral molecule to direct stereochemistry | Can be highly effective but requires additional synthesis and removal steps nih.govnih.gov |

| Enzymatic Reaction | Biocatalytic desymmetrization or kinetic resolution | High enantioselectivity, mild reaction conditions acs.orgresearchgate.net |

| Substrate Control | Inherent chirality of the substrate directs the reaction | Efficient for specific substrates nih.gov |

| Chiral Electrophiles | Use of an enantiomerically pure fluorinating agent | Direct and atom-economical |

Introduction of the Ethynyl Group via Modern Cross-Coupling Reactions

Once the 1,1-difluorocyclohexane core is established, the next critical step is the introduction of the ethynyl group. Modern cross-coupling reactions provide efficient and versatile methods for this transformation.

The Sonogashira reaction is a cornerstone of C-C bond formation, specifically for the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst, is highly effective for installing an ethynyl group onto a functionalized cyclohexane ring. wikipedia.orgorganic-chemistry.org

The traditional Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.org The reaction proceeds through a catalytic cycle involving both palladium and copper. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira variants, which can be advantageous in certain contexts to avoid issues associated with copper, such as homocoupling of the alkyne. Nickel-catalyzed Sonogashira-type couplings have also emerged as a viable alternative, allowing for the coupling of non-activated alkyl halides with acetylene (B1199291). wikipedia.orgnih.gov Furthermore, gold has been explored as a heterogeneous catalyst for this transformation. wikipedia.org

The choice of catalyst, base, and solvent can significantly impact the efficiency of the Sonogashira coupling. For complex substrates, careful optimization of these parameters is often necessary.

While the Sonogashira coupling is a powerful tool, alternative methods for introducing an ethynyl group exist. These can be particularly useful when the Sonogashira reaction is not feasible or gives low yields.

One such alternative is the use of organosilicon reagents. gelest.com Silicon-based cross-coupling reactions can be employed to introduce ethynyl groups. For example, a silyl-protected alkyne can be coupled to a suitable electrophile on the cyclohexane ring, followed by deprotection to reveal the terminal alkyne.

Another approach involves the use of 2-methyl-3-butyn-2-ol (B105114) as an inexpensive and stable surrogate for acetylene. asianpubs.org This reagent can be coupled to the cyclohexane ring, and the protecting group can then be removed under basic conditions to generate the terminal alkyne. However, the deprotection step can sometimes be challenging. asianpubs.org

Decarbonylative Sonogashira cross-coupling has also been developed, which utilizes carboxylic acid electrophiles as an alternative to aryl halides. rsc.org

| Method | Reagents | Key Features |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | Highly versatile and widely used for C(sp2)-C(sp) bond formation wikipedia.orgorganic-chemistry.org |

| Copper-Free Sonogashira | Palladium catalyst, Base | Avoids copper-related side reactions wikipedia.org |

| Nickel-Catalyzed Coupling | Nickel catalyst, Ligand | Alternative to palladium, can couple different substrates wikipedia.orgnih.gov |

| Silicon-Based Cross-Coupling | Organosilicon reagents, Palladium catalyst | Utilizes silyl-protected alkynes gelest.com |

| Use of Acetylene Surrogates | 2-Methyl-3-butyn-2-ol | Inexpensive and stable alternative to acetylene gas asianpubs.org |

| Decarbonylative Coupling | Carboxylic acid electrophiles, Palladium catalyst | Expands the scope of electrophiles for Sonogashira-type reactions rsc.org |

Multi-component and Cascade Reactions in the Synthesis of this compound

Multi-component reactions (MCRs) and cascade (or domino) reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation. While specific examples for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of these powerful synthetic strategies can be applied.

A hypothetical multi-component reaction could involve the simultaneous reaction of a difluorinated building block, an alkyne-containing component, and a third reactant to assemble the target molecule in a convergent manner. For instance, a three-component one-pot procedure has been developed for the synthesis of spiroisoxazolines. acs.org

Cascade reactions, where a single event triggers a series of subsequent transformations, could also be envisioned. For example, a tandem process involving a base-induced isomerization followed by an intramolecular 1,4-hetero-Michael addition has been used to synthesize 5- and 6-membered heterocycles with a gem-difluoro group. researchgate.net A similar strategy could potentially be designed to construct the this compound framework. The development of such elegant and efficient reaction sequences remains an active area of research in synthetic organic chemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds like this compound, multinuclear NMR experiments are particularly insightful. libretexts.orgjeolusa.com

The characterization of this compound and its analogs begins with one-dimensional NMR experiments.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns. For the cyclohexane ring, the protons on the same carbon (geminal) and on adjacent carbons (vicinal) will exhibit complex splitting patterns, further complicated by the presence of the fluorine atoms. The ethynyl proton typically appears as a distinct singlet.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The carbon atom attached to the fluorine atoms (C1) will show a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). nih.gov The ethynyl carbons will also have distinct chemical shifts. The chemical shifts of the other cyclohexane carbons provide further structural confirmation. rsc.org

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. libretexts.org For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift of this signal is indicative of the electronic environment around the fluorine nuclei. ucsb.edu

A representative, though not exhaustive, summary of expected NMR data for this compound is presented below. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Couplings |

| ¹H | 1.5 - 2.5 (cyclohexyl), ~2.0 (ethynyl) | H-H, H-F |

| ¹³C | 20 - 50 (cyclohexyl), ~70 & ~80 (ethynyl), ~120 (C-F) | C-F |

| ¹⁹F | -90 to -110 | F-H, F-C |

To unambiguously assign all proton and carbon signals and to determine the stereochemical relationships within the molecule, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks, allowing for the tracing of the proton connectivity throughout the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, providing a clear assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between carbons and protons (typically over two or three bonds). This is crucial for identifying the connectivity between the ethynyl group and the cyclohexane ring, as well as for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure and conformational preferences of the molecule. For instance, it can help determine the axial or equatorial orientation of substituents on the cyclohexane ring. researchgate.net

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of the molecular structure can be achieved.

The magnitude of the coupling constants between fluorine and other nuclei, particularly carbon, provides profound insights into the conformational preferences of the cyclohexane ring. The chair conformation is the most stable for cyclohexane and its derivatives. nist.gov

Carbon-Fluorine Coupling (JCF): The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, on the order of 170-250 Hz. dokumen.pubresearchgate.net The two-bond coupling (²JCF) to the adjacent carbons in the ring is also significant, usually around 20 Hz. dokumen.pub The three-bond coupling (³JCF) is particularly sensitive to the dihedral angle between the carbon and fluorine atoms. nih.gov In 1,1-difluorocyclohexane, a stereospecific ³JCF coupling is observed at low temperatures, where the equatorial fluorine couples more strongly to the C-3 carbon than the axial fluorine. nih.gov This stereochemical dependence of coupling constants is a powerful tool for conformational analysis. dokumen.pubuoa.gr

Fluorine-Fluorine Coupling (JFF): While not applicable to this compound itself due to the geminal arrangement of the fluorine atoms, in derivatives with additional fluorine substituents, fluorine-fluorine coupling constants (JFF) can provide further structural and conformational information. uoa.gr

The analysis of these coupling constants, often in conjunction with computational modeling, allows for a detailed understanding of the dominant chair conformation and the orientation of the ethynyl substituent.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of this compound and for identifying any impurities present. rsc.org

High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a very precise mass measurement. rsc.org The predicted monoisotopic mass for C8H10F2 is approximately 144.075 Da. uni.lu The observation of this mass in the HRMS spectrum provides strong evidence for the elemental composition of the synthesized molecule.

Mass spectrometry is also invaluable for impurity profiling. By detecting ions with different mass-to-charge ratios, it is possible to identify byproducts from the synthesis, starting materials that have not fully reacted, or degradation products. This is crucial for ensuring the purity of the compound for its intended applications. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about the impurities. nih.govbiorxiv.org

X-ray Crystallography for Solid-State Structural Determination

For this compound, an X-ray crystal structure would definitively confirm the chair conformation of the cyclohexane ring and the orientation of the ethynyl and difluoro substituents. nist.gov It would also provide precise measurements of the C-C, C-H, C-F, and C≡C bond lengths and angles. This solid-state data serves as a valuable benchmark for comparison with solution-state conformational studies and computational models.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rushim.ru

Infrared (IR) Spectroscopy: In an IR spectrum, the absorption of infrared radiation corresponds to specific molecular vibrations. For this compound, key characteristic absorption bands would include:

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

A weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.

Strong absorptions in the 1000-1200 cm⁻¹ region corresponding to the C-F stretching vibrations.

Absorptions in the 2800-3000 cm⁻¹ region for the C-H stretches of the cyclohexane ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. tu-dortmund.de The C≡C triple bond, being a relatively non-polar bond, often gives a stronger signal in the Raman spectrum than in the IR spectrum. This can be particularly useful for confirming the presence of the ethynyl group.

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in this compound, serving as a quick and effective method for routine characterization.

Theoretical and Computational Investigations of 4 Ethynyl 1,1 Difluorocyclohexane

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-ethynyl-1,1-difluorocyclohexane. These computational approaches provide insights into molecular properties that are often difficult or impossible to measure experimentally.

DFT methods, based on the electron density, are widely used to calculate the potential energy surface of a system, which is crucial for understanding and predicting the movement of atoms during chemical reactions. scienceopen.com For complex systems, these methods can handle several hundred atoms, making them suitable for studying the intricate interactions within this compound and its potential reaction pathways. scienceopen.com The Artificial Force Induced Reaction (AFIR) method, often used in conjunction with DFT, can be employed to explore reaction path networks and identify stable structures and transition states. scienceopen.com

Ab initio methods, such as coupled-cluster with perturbative triples (CCSD(T)), offer a high level of accuracy for calculating thermochemical data like heat of formation and atomization energy. arxiv.org While computationally intensive, more scalable methods like DLPNO-CCSD(T) and localized ph-AFQMC have been developed, achieving chemical accuracy (root-mean-square deviation < 1 kcal/mol) for main group elements. arxiv.org These methods are essential for obtaining precise energetic information about this compound, which is vital for predicting its stability and reactivity.

The electronic properties of this compound are significantly influenced by the presence of the fluorine atoms and the ethynyl (B1212043) group. The high electronegativity of fluorine leads to a polarized C-F bond, affecting the charge distribution across the cyclohexane (B81311) ring. This, in turn, can influence the acidity of the ethynyl proton and the molecule's susceptibility to nucleophilic or electrophilic attack. Theoretical calculations can quantify these effects by computing properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges. For instance, the predicted XlogP value of 2.5 suggests a degree of lipophilicity. uni.lu

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Formula | C8H10F2 | - |

| Molecular Weight | 144.16 g/mol | - |

| XlogP | 2.5 | Predicted |

| Monoisotopic Mass | 144.07506 Da | - |

Conformational Analysis and Energy Landscapes of Fluorinated Cyclohexanes

The conformational preferences of fluorinated cyclohexanes like this compound are a key determinant of their physical and chemical properties. The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The substituents on the ring, in this case, the two fluorine atoms and the ethynyl group, can occupy either axial or equatorial positions.

For 1,1-difluorocyclohexane (B1205268), microwave spectroscopy data has confirmed that the molecule adopts a chair conformation. nist.gov In the case of 1,4-difluorocyclohexanes, computational studies have been conducted to reexamine their conformational preferences. researchgate.netacs.org Theoretical calculations, such as those using the CCSD/6-311+G(2df,p) level of theory, have shown that for trans-1,2-difluorocyclohexane, the diaxial conformer is lower in energy in the gas phase, while the diequatorial conformer is more stable in solution. researchgate.netacs.org This highlights the significant role of solvent effects in determining conformational equilibria.

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For flexible molecules like fluorinated cyclohexanes, the energy landscape can have multiple minima corresponding to different stable conformations. nih.govresearchgate.net The relative energies of these minima and the energy barriers between them dictate the conformational dynamics of the molecule. For instance, in supramolecular systems, the energy landscape can be influenced by environmental factors and thermal history, leading to different assembled structures with distinct functions. nih.gov

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes such as solvent interactions and ligand binding.

For a molecule like this compound, MD simulations can be used to understand how it interacts with different solvent environments. The simulations can reveal the preferred solvation shells around the molecule, the orientation of solvent molecules, and the energetic contributions of these interactions. This information is crucial for predicting solubility and partitioning behavior.

In the context of ligand binding, MD simulations can be employed to study the interaction of this compound with a biological target, such as a protein. These simulations can elucidate the binding mode of the ligand, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. researchgate.net For example, in the study of TEAD inhibitors, MD simulations were used to understand how covalent inhibitors bind to the palmitate binding pocket. biorxiv.org The simulations can also be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein.

While specific MD simulation studies on this compound are not explicitly detailed in the provided search results, the general applicability of the technique to similar fluorinated and ethynyl-containing compounds suggests its utility in studying this molecule.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound relates to its biological activity. nih.gov SAR explores the qualitative relationship between chemical structure and activity, while QSAR aims to establish a mathematical model that quantitatively links molecular descriptors to biological activity. nih.govnih.govscholarsresearchlibrary.com

For a compound like this compound, SAR studies would involve synthesizing and testing a series of analogues where different parts of the molecule are systematically modified. For example, the ethynyl group could be replaced with other functional groups, or the substitution pattern on the cyclohexane ring could be altered. The resulting changes in biological activity would provide insights into the key structural features required for a desired effect. For instance, in the development of BACE1 inhibitors, SAR studies on related structures informed the design of more potent compounds. sci-hub.se

QSAR modeling takes this a step further by using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to develop predictive models. nih.govnih.govmdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) as independent variables to predict the biological activity (the dependent variable). nih.gov A successful QSAR model can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com For example, QSAR models have been developed to predict the P-glycoprotein inhibitory activity of 1,4-dihydropyridines and the antimalarial activity of 1,10-phenanthroline (B135089) derivatives. nih.govscholarsresearchlibrary.com

While no specific SAR or QSAR studies for this compound were found, the principles of these methodologies are broadly applicable to this class of compounds.

| QSAR Model Component | Description | Example Application |

|---|---|---|

| Dependent Variable | The biological activity being predicted (e.g., IC50, Ki). | Antiplasmodial activity against P. falciparum. scholarsresearchlibrary.com |

| Independent Variables | Calculated molecular descriptors (e.g., electronic, steric, lipophilic). | Molecular descriptors generated by SYBYL and KowWin programs. nih.gov |

| Statistical Method | Methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). | PLS used to model P-gp reversal. nih.gov |

| Validation | Internal (e.g., leave-one-out cross-validation) and external validation. | Cross-validation using the "leave-one-out" method (Q2). nih.gov |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the mechanism of action at a molecular level.

The process of molecular docking involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity. The results of a docking study can provide a plausible binding mode for a ligand, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

For this compound, molecular docking could be used to investigate its potential to bind to various protein targets. For instance, in the development of TEAD inhibitors, docking studies were used to predict how covalent inhibitors would bind within the palmitate binding pocket. biorxiv.org The co-crystal structure of a lead compound later confirmed the predicted binding mode. biorxiv.orgnih.gov Similarly, docking was used to understand the binding of quinazolinone derivatives to PARP1 and BRD4. nih.gov

The accuracy of molecular docking can be enhanced by incorporating information from experimental data, such as X-ray crystallography or NMR spectroscopy. While no specific molecular docking studies for this compound have been reported, this technique would be a valuable tool for exploring its potential biological targets and for guiding the design of more potent and selective analogues.

Chemical Reactivity and Transformation of 4 Ethynyl 1,1 Difluorocyclohexane

Reactivity of the Ethynyl (B1212043) Group: Click Chemistry and Cycloaddition Reactions

The terminal alkyne functionality of 4-ethynyl-1,1-difluorocyclohexane is a key handle for a variety of chemical transformations, most notably "click chemistry" and other cycloaddition reactions. These reactions are prized for their high efficiency, selectivity, and biocompatibility.

The most prominent example of click chemistry involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction joins the ethynyl group with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The resulting triazole serves as a robust linker in more complex molecular architectures. This strategy has been employed in the synthesis of various biologically active compounds and functional materials. For instance, the reaction of ethynyl-containing compounds with azides is a well-established method for creating novel triazole derivatives. nih.gov The formation of 1,2,4-triazoles is another significant area of research, with applications in the development of ligands for various receptors. nih.govgoogleapis.com

Beyond CuAAC, the ethynyl group can participate in other cycloaddition reactions. For example, the Huisgen 1,3-dipolar cycloaddition, which is the broader class of reactions to which CuAAC belongs, can be performed under thermal conditions, although the copper-catalyzed version is generally faster and more regioselective. google.com These cycloaddition reactions are fundamental in the construction of heterocyclic systems, which are prevalent in many pharmaceutical and agrochemical compounds. epo.org

The versatility of the ethynyl group in cycloaddition reactions is highlighted by its use in the synthesis of diverse heterocyclic structures, which are often key pharmacophores in drug discovery. The ability to introduce the 1,1-difluorocyclohexane (B1205268) motif into these structures via the ethynyl handle makes this compound a valuable synthon.

A representative example of a click reaction is the synthesis of a 1,4-disubstituted triazole from this compound and an organic azide, typically catalyzed by a copper(I) source.

Table 1: Examples of Click Chemistry and Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Organic Azide (R-N₃) | Copper(I) salt (e.g., CuI), base | 1-(R)-4-((1,1-difluorocyclohexan-4-yl)methyl)-1H-1,2,3-triazole |

| This compound | Nitrone | Heat or Lewis Acid | Isoxazoline derivative |

| This compound | Diazo compound | Metal catalyst (e.g., Rh, Cu) | Pyrazole derivative |

Transformations Involving the 1,1-Difluorocyclohexane Moiety

The 1,1-difluorocyclohexane group imparts unique properties to molecules, including increased metabolic stability and altered lipophilicity, which are desirable in drug design. While often considered a stable scaffold, the difluorocyclohexane ring can undergo specific transformations.

Research into the conformational preferences of difluorinated cyclohexanes indicates that the fluorine atoms significantly influence the ring's geometry and reactivity. acs.org For instance, the gauche effect between the fluorine atoms and adjacent substituents can dictate the preferred chair conformation, which in turn affects the accessibility of reactive sites on the ring.

Transformations of the 1,1-difluorocyclohexane moiety itself are less common than reactions of the ethynyl group. However, reactions can be envisaged that target the C-H bonds of the cyclohexane (B81311) ring, potentially leading to further functionalization. For example, radical-based hydrogen atom abstraction followed by trapping with a suitable reagent could introduce new substituents onto the ring. The presence of the electron-withdrawing fluorine atoms would likely direct such reactions to specific positions on the ring.

Furthermore, under harsh conditions, ring-opening or rearrangement reactions could be possible, although these are generally not the intended reaction pathways when using this moiety as a stable scaffold. The stability of the gem-difluoro group is a key feature, and thus, transformations that preserve this motif are more synthetically useful.

Table 2: Potential Transformations of the 1,1-Difluorocyclohexane Moiety

| Reaction Type | Reagents/Conditions | Potential Product |

| C-H Functionalization | Radical initiator, functionalizing agent | Substituted 1,1-difluorocyclohexane derivative |

| Dehydrofluorination | Strong base, heat | Fluorinated cyclohexene (B86901) derivative |

| Ring-Opening | Highly energetic conditions | Acyclic difluorinated compound |

Catalytic Reactions Utilizing this compound as a Substrate

This compound can serve as a substrate in a variety of catalytic reactions beyond cycloadditions. These reactions can modify either the ethynyl group or other parts of the molecule, often with high selectivity.

One important class of reactions is catalytic hydrogenation. Depending on the catalyst and reaction conditions, the ethynyl group can be selectively reduced to a vinyl (alkene) or an ethyl (alkane) group. For example, Lindlar's catalyst is commonly used for the syn-selective reduction of alkynes to cis-alkenes, while catalysts like palladium on carbon (Pd/C) with excess hydrogen will typically lead to the fully saturated alkane. This allows for the controlled introduction of different levels of saturation into the molecule.

The ethynyl group is also a versatile partner in cross-coupling reactions. For instance, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, can be used to form a new carbon-carbon bond. This reaction would connect the 4-(1,1-difluorocyclohexyl)ethynyl moiety to another organic fragment, providing a powerful tool for building molecular complexity.

Other metal-catalyzed reactions, such as hydrofunctionalization reactions (e.g., hydroamination, hydrothiolation), can also be envisioned, where a heteroatom-hydrogen bond is added across the triple bond, leading to functionalized vinyl derivatives.

Table 3: Catalytic Reactions with this compound

| Reaction Type | Catalyst | Co-reactant | Product |

| Selective Hydrogenation | Lindlar's Catalyst, H₂ | - | 4-Vinyl-1,1-difluorocyclohexane |

| Full Hydrogenation | Pd/C, H₂ (excess) | - | 4-Ethyl-1,1-difluorocyclohexane |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Aryl/Vinyl Halide | 4-((Aryl/Vinyl)ethynyl)-1,1-difluorocyclohexane |

| Hydroamination | Gold or other metal catalyst | Amine (R₂NH) | Enamine or imine derivative |

Reaction Kinetics and Mechanistic Studies of Derivatization Pathways

The study of reaction kinetics and mechanisms provides a deeper understanding of how this compound behaves in chemical transformations, enabling the optimization of reaction conditions and the prediction of product outcomes.

For the CuAAC reaction, extensive mechanistic studies have shown that the reaction typically proceeds through a catalytic cycle involving the formation of a copper acetylide intermediate. The rate of the reaction can be influenced by various factors, including the copper source, the ligand used to stabilize the copper(I) oxidation state, the solvent, and the temperature. The electronic nature of the azide partner also plays a role in the reaction kinetics.

In the context of cycloaddition reactions, computational studies can be employed to model the transition states and determine the activation energies for different pathways. This can help to explain the observed regioselectivity (e.g., the preference for the 1,4-disubstituted triazole in CuAAC).

Mechanistic studies of catalytic hydrogenations would focus on the interaction of the alkyne with the catalyst surface. The stereochemical outcome of these reactions (e.g., cis or trans-alkene formation) is dictated by the mechanism of hydrogen delivery from the catalyst.

For transformations involving the difluorocyclohexane ring, mechanistic studies would be crucial for understanding the influence of the fluorine atoms. For example, in a radical C-H functionalization reaction, the mechanism would involve initiation, hydrogen abstraction, and radical trapping steps. The position of the initial hydrogen abstraction would be influenced by the stability of the resulting carbon-centered radical, which is affected by the electronic properties of the nearby C-F bonds. Understanding these mechanistic details is essential for controlling the regioselectivity of such reactions.

Table 4: Factors Influencing Reaction Kinetics and Mechanisms

| Reaction Type | Key Mechanistic Steps | Factors Affecting Rate and Selectivity |

| CuAAC | Copper acetylide formation, cycloaddition | Catalyst, ligand, solvent, temperature, azide electronics |

| Catalytic Hydrogenation | Alkyne adsorption, stepwise hydrogen addition | Catalyst type, solvent, hydrogen pressure, temperature |

| Sonogashira Coupling | Oxidative addition, transmetalation, reductive elimination | Catalyst, ligand, base, solvent, temperature |

| Radical C-H Functionalization | Initiation, hydrogen abstraction, radical trapping | Initiator, solvent, concentration, temperature |

Design and Synthesis of Functional Derivatives and Analogs of 4 Ethynyl 1,1 Difluorocyclohexane

Scaffold Modification and Derivatization Strategies

The chemical architecture of 4-Ethynyl-1,1-difluorocyclohexane, with its terminal alkyne, presents a highly versatile handle for a multitude of chemical transformations. This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecules. The primary strategies for its derivatization focus on the reactivity of the ethynyl (B1212043) C-H bond and the carbon-carbon triple bond.

Key derivatization reactions include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This allows for the direct attachment of a wide array of (hetero)aromatic systems to the difluorocyclohexane core, enabling extensive exploration of the structure-activity relationship (SAR).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," the CuAAC reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. The triazole ring is a valuable pharmacophore, acting as a stable, aromatic linker that can mimic a peptide bond. Reacting this compound with a library of organic azides can rapidly generate a multitude of derivatives.

Glaser-Hay Coupling: This reaction facilitates the oxidative coupling of terminal alkynes to form symmetrical diynes. This can be used to create dimeric structures, potentially leading to compounds with bivalent binding properties or unique pharmacological profiles.

Other Alkyne Reactions: The triple bond can also undergo various other transformations, such as hydration to form ketones, hydroamination, and cycloaddition reactions beyond CuAAC, further expanding the chemical space accessible from this scaffold.

These strategies are summarized in the table below.

Table 1: Derivatization Strategies for the this compound Scaffold

| Reaction Type | Reagents/Catalysts | Product Type | Purpose/Advantage |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkynes | Attaches diverse (hetero)aromatic groups for SAR exploration. |

| CuAAC ('Click' Chemistry) | Cu(I) catalyst, Organic Azide (B81097) | 1,2,3-Triazoles | Rapidly generates diverse derivatives with a stable triazole linker. sci-hub.se |

| Glaser-Hay Coupling | Cu(I) or Cu(II) salt, oxidant (e.g., O2), base | Symmetrical Diynes | Creates dimeric structures for exploring bivalency. |

Bioisosteric Replacements of the Ethynyl Group and Fluorine Atoms

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule while retaining or improving its biological activity. nih.gov Both the ethynyl group and the gem-difluoro moiety of this compound are amenable to such modifications.

Ethynyl Group Replacements: The ethynyl group is a versatile non-classical bioisostere. sci-hub.se Its linear geometry, size, and electronic properties allow it to mimic several other functional groups. The polarized C-H bond can act as a weak hydrogen bond donor, similar to a halogen bond. nih.govresearchgate.net This makes it a suitable replacement for halogens like chlorine or iodine, a transformation that can be synthetically accessible. nih.govacs.org Furthermore, its π-system can interact with biological targets in ways that are comparable to other small unsaturated groups.

Table 2: Bioisosteric Replacements for the Ethynyl Group

| Original Group | Bioisosteric Replacement | Rationale | Reference(s) |

|---|---|---|---|

| Ethynyl (-C≡CH) | Cyano (-C≡N) | Similar size, linearity, and electronics; modulates polarity. | sci-hub.se |

| Ethynyl (-C≡CH) | Halogens (-Cl, -Br, -I) | Mimics halogen bonding capability; similar electrostatic potential. | sci-hub.senih.govacs.org |

Gem-Difluoro Group Replacements: The gem-difluoro (CF2) group on the cyclohexane (B81311) ring is a crucial feature. It significantly influences the molecule's conformation and electronic properties. As a bioisostere, the CF2 group is often used to replace a carbonyl group (ketone), an ether oxygen, or a gem-dimethyl group. researchgate.net Introducing the highly polar C-F bonds alters the local dipole moment and can block metabolic oxidation at that position, thereby increasing the metabolic stability of the compound. researchgate.net This modification can also influence the acidity (pKa) of neighboring functional groups. researchgate.netresearchgate.net

Table 3: Bioisosteric Replacements for the Gem-Difluoro Group

| Original Group | Bioisosteric Replacement | Effect on Properties | Reference(s) |

|---|---|---|---|

| Gem-Difluoro (-CF2-) | Carbonyl (-C=O) | Modulates polarity, hydrogen bonding capacity, and electronics. | researchgate.net |

| Gem-Difluoro (-CF2-) | Ether (-O-) | Alters lipophilicity, polarity, and conformational preference. | researchgate.netresearchgate.net |

| Gem-Difluoro (-CF2-) | Gem-Dimethyl (-C(CH3)2-) | Similar steric profile but with altered electronic properties. |

Synthesis of Conformationally Restricted Analogs

Controlling the three-dimensional shape of a molecule is critical for optimizing its interaction with a biological target. The cyclohexane ring exists in a dynamic equilibrium between chair, boat, and twist-boat conformations. Synthesizing conformationally restricted analogs "locks" the scaffold into a more rigid geometry, which can lead to improved binding affinity and selectivity. nih.gov

A key strategy for rigidifying the 4,4-difluorocyclohexane core is through the formation of bicyclic systems. For instance, the synthesis of 6,6-difluorobicyclo[3.1.0]hexane serves as an excellent example of a conformationally restricted mimetic of 4,4-difluorocyclohexane. researchgate.netresearchgate.net The introduction of the cyclopropane (B1198618) ring fuses the structure, preventing the chair-flip of the six-membered ring and presenting substituents in a well-defined spatial orientation.

The synthesis of such analogs often involves multi-step sequences starting from suitable precursors. For the bicyclo[3.1.0]hexane system, a common approach is the cyclopropanation of a corresponding cyclohexene (B86901) derivative. The resulting rigid scaffold can then be further functionalized to reintroduce the ethynyl group or its bioisosteres, leading to novel analogs with constrained conformations.

Libraries and Combinatorial Approaches to Derivatives

Combinatorial chemistry is a powerful tool for rapidly generating large collections, or libraries, of related compounds for high-throughput screening and drug discovery. unife.itnih.gov this compound is an exceptionally well-suited scaffold for combinatorial library synthesis.

The general approach involves a two-part strategy:

Core Scaffold Synthesis: A robust synthesis of the central this compound core is established.

Diversification: The reactive ethynyl "handle" is used to attach a wide variety of building blocks.

For example, a library can be constructed by reacting the core scaffold with hundreds or thousands of different organic azides via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This parallel synthesis approach can be automated to efficiently produce a library where the diversity is generated at the final step. The resulting library of triazole-containing compounds can then be screened to identify hits with desired biological activity. The inclusion of the fluorinated scaffold can impart favorable drug-like properties, such as improved metabolic stability, to the entire library. researchgate.netnih.gov

The combination of a stable, fluorinated core with a highly versatile reactive group makes this compound a valuable building block for creating focused libraries aimed at specific biological targets.

Applications in Medicinal Chemistry and Drug Discovery Programs

Modulation of Biological Activity through Fluorination and Ethynyl (B1212043) Functionalization

The introduction of fluorine and ethynyl moieties into drug candidates can profoundly modulate their biological activity. The gem-difluoromethylene (CF2) group, as seen in 1,1-difluorocyclohexane (B1205268), is a particularly valuable motif in pharmaceuticals. enamine.net Similarly, the ethynyl group has been widely exploited in drug discovery since the mid-20th century and is now recognized as a privileged structural feature for a wide range of therapeutic targets. sci-hub.seresearchgate.netacs.org

Fluorination offers a unique avenue to alter the physicochemical characteristics of cyclic structures, which in turn influences their interactions with biological targets and their pharmacokinetic behavior. researchgate.net The ethynyl group is noted for its versatility as a nonclassical bioisostere, capable of mimicking various other chemical groups such as chloro, cyano, iodo, and even larger structures like phenyl and cyclopropyl (B3062369) rings. sci-hub.se This versatility allows it to be used as a rigid spacer between pharmacophores or to engage in specific binding interactions. researchgate.net

A primary challenge in drug development is overcoming rapid metabolic breakdown. The 4-Ethynyl-1,1-difluorocyclohexane scaffold contains features specifically designed to enhance metabolic robustness and improve pharmacokinetic (PK) properties.

The gem-difluoromethylene (CF2) group is a key tool for improving ADME (Absorption, Distribution, Metabolism, and Excretion) and PK properties. enamine.netenamine.net Strategic fluorination can block sites of metabolism that are prone to oxidation. For instance, replacing metabolically vulnerable C-H bonds with C-F bonds can prevent enzymatic degradation, leading to a longer plasma half-life. researchgate.netnih.gov In one study comparing a cyclohexyl-containing compound to its 4,4-difluorocyclohexyl analog, the fluorinated version showed a notable increase in oral bioavailability (from 10% to 46%). acs.org This improvement was attributed to the properties of the difluorinated ring. acs.org While gem-difluorination can sometimes lead to unexpected metabolic pathways, such as amide hydrolysis in certain macrocycles, it effectively protects against others, like dealkylation. nih.gov Generally, gem-difluorination is found to either not affect or slightly improve the metabolic stability of drug candidates. researchgate.net

The ethynyl group also contributes significantly to metabolic stability. researchgate.net Steroids that possess a 17α-ethynyl group are well-known to be more stable than their non-ethynyl counterparts. nih.gov This increased stability makes the acetylene (B1199291) group an attractive feature for modifying linker regions in drug design. researchgate.net The incorporation of an ethynyl group is a validated strategy for generating libraries of compounds with a better drug profile and stability. nih.gov

The following table summarizes the observed effects of these functional groups on key pharmacokinetic parameters in various compound series.

| Functional Group | Parent Compound Moiety | Modified Compound Moiety | Observed Effect on Pharmacokinetics | Reference |

| gem-Difluoro | Cyclohexyl | 4,4-Difluorocyclohexyl | Increased oral bioavailability (10% to 46%) | acs.org |

| gem-Difluoro | Non-fluorinated macrocycle | Fluorinated macrocycle | Protected from dealkylation metabolic pathway | nih.gov |

| Ethynyl | Secondary alcohol (steroid) | Tertiary alcohol (ethynylated steroid) | Increased metabolic stability | nih.gov |

The ethynyl and gem-difluoro groups also exert significant influence on how a drug molecule binds to its biological target, affecting both affinity and selectivity.

The ethynyl group's small size and linear geometry allow it to access and interact with deep, narrow pockets in a protein binding site. researchgate.net Its polarized C-H bond can act as a weak hydrogen bond donor, mimicking interactions typically formed by halogen atoms like iodine. sci-hub.senih.gov This bioisosteric relationship is useful, although the interaction energies can differ; an ethynyl group may be a superior replacement for a halogen when the binding geometry is suboptimal for a traditional halogen bond. nih.gov The π-system of the triple bond can also mimic aromatic rings, allowing for versatile isosteric replacement strategies. sci-hub.senih.gov

The table below illustrates the role of these moieties in target interactions.

| Moiety | Target Protein | Interacting Residue(s) | Effect | Reference |

| 4,4-Difluorocyclohexyl | PARP-1 | Tyrosine 889 (Y889) | Favorable hydrophobic interaction, enhancing selectivity | frontiersin.org |

| Difluorocyclohexyl | CCR5 | Isoleucine 198 (Ile198) | Contributes to binding in the pocket | nih.gov |

| Ethynyl | p53-Y220C | Protein backbone | Acts as a hydrogen bond donor | nih.gov |

Integration into Privileged Scaffolds and Drug Leads

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets. Both the ethynyl group and the gem-difluorinated cyclohexane (B81311) ring are considered privileged structures or motifs in medicinal chemistry. sci-hub.seresearchgate.netontosight.ai Consequently, this compound serves as a valuable building block for incorporation into drug leads across various therapeutic areas. ontosight.ai

The gem-difluorocyclohexane motif has been successfully integrated into numerous drug candidates, including inhibitors of kinesin spindle protein (KSP) and lysine (B10760008) methyltransferases (G9a/GLP). researchgate.net Its ability to improve physicochemical properties makes it a go-to fragment for bioisosteric replacement in drug discovery campaigns. enamine.netresearchgate.net

The ethynyl group is a recognized feature in drugs targeting a wide array of proteins, including tyrosine kinases, steroid receptors, and various enzymes. sci-hub.seresearchgate.netacs.org Its inclusion can provide a rigid, linear linker to correctly orient other pharmacophoric elements or to act as a reactive handle for covalent modification or chemical biology probes. researchgate.netacs.org The combination of these two motifs in a single building block provides a powerful strategy for developing novel therapeutics with optimized properties.

Development of Enzyme Inhibitors and Receptor Antagonists

The structural features of this compound make it an ideal component for designing potent and selective enzyme inhibitors and receptor antagonists. google.com

The gem-difluorocyclohexane ring has proven particularly effective in the design of PARP inhibitors, where it enhances selectivity and provides favorable pharmacokinetic profiles. frontiersin.orgnih.gov It has also been used in developing antagonists for chemokine receptors like CCR5, which is a key co-receptor for HIV-1 entry. nih.gov The ethynyl group, for its part, is a key component of inhibitors for enzymes such as monoamine oxidase (MAO) and β-site amyloid precursor protein cleaving enzyme (BACE1). researchgate.net

The Hippo signaling pathway is a critical regulator of cell growth, and its dysregulation is implicated in numerous cancers. biorxiv.org The TEAD family of transcription factors are the final downstream effectors of this pathway, making them a high-priority target for cancer therapy. biorxiv.orgresearchgate.net However, developing small molecule inhibitors has been challenging due to a lack of traditionally "druggable" pockets. researchgate.net

A key breakthrough came with the discovery that a conserved cysteine residue in TEAD proteins undergoes post-translational palmitoylation, creating an opportunity for targeted covalent inhibition. biorxiv.orgresearchgate.net Structure-based design efforts have led to the development of irreversible TEAD inhibitors that exploit this feature. In one prominent example, a series of covalent inhibitors was developed where an analog of the this compound moiety plays a central role. biorxiv.org

In the development of the potent TEAD inhibitor MYF-03-69, a (4,4-difluorocyclohexyl)methanol (B68231) group was used as a key building block. biorxiv.org This moiety was incorporated into a larger, Y-shaped molecule designed to occupy both a lipid tunnel and an adjacent hydrophilic pocket within the TEAD protein. nih.gov The final optimized compound, MYF-03-176, demonstrated strong antitumor efficacy in a mouse xenograft model of malignant pleural mesothelioma when administered orally. researchgate.netnih.gov These studies highlight the utility of the difluorocyclohexyl group in creating potent, selective, and orally bioavailable covalent inhibitors for challenging cancer targets. researchgate.net

The table below shows the activity of a key TEAD inhibitor analog.

| Compound | Target | Assay | IC50 Value | Key Structural Feature | Reference |

| MYF-03-69 | TEAD1-4 (pan-TEAD) | Anti-palmitoylation assay | Submicromolar | Contains 4,4-difluorocyclohexyl group | nih.gov |

The 4,4-difluorocyclohexyl moiety has also been explored in the context of drug discovery for neuropsychiatric disorders. A patent application has described heterocyclic compounds containing the 1-(4,4-difluorocyclohexyl) group for the potential treatment of conditions such as sleep disorders, Alzheimer's disease, and Parkinson's disease. google.com

Furthermore, analogs have been investigated for their potential use as imaging agents for the 5-HT1A receptor, a target implicated in various neuropsychiatric conditions. While direct analogs of this compound were not specified, the broader strategy involved using bulky, metabolically stable cycloalkyl groups to develop radioligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). The goal is to create tracers with suitable metabolic stability and brain uptake to visualize receptor changes in the brain, which could aid in the diagnosis and study of these disorders. The properties conferred by the difluorocyclohexane ring, such as increased metabolic stability and defined conformation, make it a relevant scaffold for this area of research.

PROTAC and Molecular Glue Development Utilizing this compound Scaffolds

The strategic design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues is a rapidly advancing frontier in medicinal chemistry, aimed at hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The modular nature of PROTACs, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for fine-tuning of their pharmacological properties. In this context, the chemical scaffold of the linker is of paramount importance, influencing the molecule's solubility, metabolic stability, and the crucial spatial orientation of the ternary complex (target protein-PROTAC-E3 ligase). While direct published examples of this compound incorporated into PROTACs or molecular glues are not yet prominent, its structural components suggest significant potential for application in this domain.

The 1,1-difluorocyclohexane motif is recognized in medicinal chemistry for its ability to serve as a bioisosteric replacement for other groups, such as a phenyl or tert-butyl group, often with advantageous outcomes. pharmablock.com The geminal difluoro substitution can enhance metabolic stability by blocking potential sites of oxidation, a common liability for cyclohexyl rings. pharmablock.com Furthermore, this modification can favorably modulate lipophilicity and aqueous solubility. For instance, the replacement of a 1-fluoro-2-(trifluoromethyl)phenyl group with a 1,1-difluorocyclohexyl substituent in a series of antimalarial compounds resulted in a significant improvement in aqueous solubility. Such an enhancement in solubility is a highly desirable attribute for PROTACs, which are often large molecules prone to poor solubility, limiting their therapeutic potential.

The ethynyl group, on the other hand, provides a rigid, linear linker element. nih.gov The rigidity of the ethynyl moiety can be advantageous in pre-organizing the PROTAC molecule into a conformation conducive to the formation of a stable and productive ternary complex. The length and rigidity of the linker are critical determinants of PROTAC efficacy, with an optimal distance required between the target protein and the E3 ligase for efficient ubiquitination. nih.gov The use of a rigid linker like the ethynyl group, as opposed to a more flexible alkyl chain, can reduce the entropic penalty associated with ternary complex formation, potentially leading to improved potency. nih.gov The ethynyl group also provides a versatile synthetic handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for the efficient assembly of PROTAC libraries. medchemexpress.com

The combination of the 1,1-difluorocyclohexane scaffold with an ethynyl linker in the form of this compound presents a compelling building block for the synthesis of novel PROTACs and molecular glues. This scaffold offers the potential for improved metabolic stability and solubility from the difluorocyclohexyl moiety, coupled with the conformational rigidity and synthetic accessibility afforded by the ethynyl group.

While specific data on PROTACs containing this compound is not yet available in the public domain, the known properties of its constituent parts allow for the rational design of such molecules. The table below outlines the potential contributions of this scaffold to the properties of a hypothetical PROTAC.

| Structural Feature of this compound | Potential Advantage in PROTAC/Molecular Glue Design | Supporting Rationale |

| 1,1-Difluorocyclohexyl Group | Improved Metabolic Stability | Blocks sites of CYP450-mediated oxidation. pharmablock.com |

| Enhanced Aqueous Solubility | Geminal difluoro substitution can improve solubility compared to non-fluorinated or other substituted rings. | |

| Bioisosteric Replacement | Can mimic other cyclic or bulky groups, potentially improving binding affinity and physicochemical properties. pharmablock.com | |

| Ethynyl Group | Rigid Linker Element | Reduces conformational flexibility, which can decrease the entropic cost of ternary complex formation. nih.gov |

| Optimal Linker Length and Vector | Provides a defined length and linear vector to control the distance and orientation between the target protein and E3 ligase. nih.gov | |

| Synthetic Versatility | Readily participates in click chemistry reactions for efficient PROTAC synthesis and library generation. medchemexpress.com |

The development of PROTACs and molecular glues is a complex, multi-parameter optimization process. The judicious selection of building blocks for the linker is a critical component of this process. Based on the established principles of medicinal chemistry, this compound represents a promising and strategically designed scaffold that warrants exploration in the development of next-generation protein degraders.

Applications in Agrochemical and Material Sciences

Design of Agrochemicals with Enhanced Efficacy and Stability

The incorporation of fluorine into bioactive molecules is a well-established strategy in agrochemical design, with approximately 30% of all agrochemicals containing this element. tcichemicals.com The presence of fluorine can significantly alter physicochemical properties, leading to increased metabolic stability, enhanced lipophilicity, and improved bioavailability. tcichemicals.com

The 1,1-difluorocyclohexane (B1205268) moiety, a core component of the title compound, is utilized in the design of modern agrochemicals. For instance, the related structure, 1-(4,4-difluorocyclohexyl)-N,5-dimethyl-N-pyridazin-4-yl-pyrazole-4-carboxamide, has been investigated for its role in nitrification inhibitors. google.com The inclusion of the difluorocyclohexyl group in such molecules is associated with advantageous properties, including reduced volatility and enhanced environmental safety profiles. google.com The ethynyl (B1212043) group on 4-Ethynyl-1,1-difluorocyclohexane serves as a versatile chemical handle, allowing for its conjugation to other molecular scaffolds through reactions like 'click' chemistry or Sonogashira coupling, thereby enabling the synthesis of novel and complex active ingredients.

Development of Optoelectronic and Advanced Materials

The 1,1-difluorocyclohexane structural unit is a valuable building block for creating fluorinated materials that exhibit desirable properties such as high thermal stability and chemical resistance. ontosight.ai These characteristics are critical for advanced materials intended for use in harsh environments or demanding applications.

The combination of the stable, rigid, and fluorinated cyclohexane (B81311) ring with the reactive ethynyl group in this compound opens avenues for its use in optoelectronic materials. The ethynyl group can participate in polymerization or be functionalized to create liquid crystals or other ordered materials. researchgate.net The introduction of fluorine atoms and the specific conformational properties of the difluorocyclohexane ring can influence the dielectric properties, birefringence, and clearing temperatures of liquid crystalline materials. researchgate.net While direct studies on liquid crystals containing this compound are not prominent, its structure is analogous to other building blocks used to create materials for displays and photonic devices.

Fluorinated Building Blocks in Polymer Science and Engineering

In polymer science, this compound functions as a bifunctional monomer. It is classified as a fluorinated building block by numerous chemical suppliers, underscoring its role in synthesis. sigmaaldrich.comchemshuttle.combldpharm.com

The terminal ethynyl group is amenable to various polymerization techniques, including alkyne metathesis and click polymerization, to form high-performance polymers. The 1,1-difluorocyclohexane moiety, when incorporated into a polymer backbone or as a side chain, is expected to impart several key properties:

Chemical Inertness: The fluorinated ring structure can protect the polymer from chemical attack. ontosight.ai

Modified Dielectric Constant: The high electronegativity of fluorine can lower the dielectric constant of the material, making it suitable for applications in microelectronics.

Hydrophobicity: The presence of the fluorinated aliphatic ring can increase the hydrophobicity and water-repellency of polymer surfaces.

These properties make polymers derived from this compound potentially useful for specialty coatings, advanced composites, and dielectric layers in electronic components.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies for Fluorinated Alkynes

The synthesis of fluorinated alkynes is an area of active research, driven by the need for efficient and scalable methods to create these valuable building blocks. numberanalytics.com Traditional methods often involve dehydrohalogenation of fluorinated alkenes or the fluorination of alkynyl metal reagents. numberanalytics.com However, recent progress has focused on developing more sophisticated and versatile strategies.

Key emerging methodologies include:

Metal-Catalyzed Hydrofluorination: Gold- and other coinage metal-catalyzed hydrofluorination of alkynes has become a key strategy. researchgate.netacs.org These reactions can be highly stereoselective, often yielding (Z)-vinyl fluorides. nih.gov The use of aqueous hydrofluoric acid (HF) as the fluorine source represents a more economical approach. acs.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a mild and efficient pathway for creating complex fluorinated alkynes. acs.org One notable example is the trifluoromethylalkynylation of gem-difluoroalkenes, which provides direct access to α-trifluoromethyl alkynes from inexpensive starting materials at room temperature. acs.org

Transition Metal-Free Reactions: To avoid the cost and potential toxicity of transition metals, new methods are being developed. A one-pot, four-component synthesis of fluorinated β-keto-imidates has been described using Selectfluor in a transition-metal-free process, highlighting the potential for functionalized hydration of alkynes under mild conditions. rsc.org

Nickel-Catalyzed Multifunctionalization: Nickel catalysis has been employed for the three-component reductive fluoroalkylacylation of alkynes. This method introduces both a fluoroalkyl group and an acyl unit in a single, highly regioselective and stereoselective step. chemistryviews.org

| Methodology | Key Features | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Metal-Catalyzed Hydrofluorination | Stereoselective formation of (Z)-vinyl fluorides; can use economical HF sources. | Gold(I) complexes, Et3N·3HF | researchgate.netacs.orgnih.gov |

| Photoredox Catalysis | Mild, room-temperature conditions; radical-based difunctionalization. | Visible light photocatalyst, CF3SO2Cl | acs.org |

| Transition Metal-Free Hydration | One-pot, multi-component synthesis; avoids transition metals. | Selectfluor | rsc.org |

| Nickel-Catalyzed Fluoroalkylacylation | Three-component reaction; introduces fluoroalkyl and acyl groups simultaneously. | NiI2, 1,10-phenanthroline (B135089) | chemistryviews.org |

Advanced Applications in Chemical Biology and Diagnostics

The incorporation of fluorinated motifs like the gem-difluorocyclohexane group is a powerful strategy in medicinal chemistry and chemical biology. The gem-difluoro group is often used as a lipophilic bioisostere of a carbonyl or ether group, which can enhance metabolic stability and improve pharmacokinetic properties such as bioavailability. nih.govontosight.ai The alkyne functionality serves as a versatile handle for bioconjugation reactions, most notably copper-catalyzed or strain-promoted "click chemistry."

In the realm of diagnostics, fluorinated alkynes are of particular interest for Positron Emission Tomography (PET) imaging. PET requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. The development of methods for the late-stage ¹⁸F-fluorination of complex molecules is a significant challenge. pharmtech.com Recent research has demonstrated the copper-mediated radiofluorination of terminal alkynes using K¹⁸F. snmjournals.org While direct C-H activation for this transformation has proven difficult, the use of silyl-substituted alkynes has shown promise, enabling the formation of [¹⁸F]fluorinated alkynes. snmjournals.org This breakthrough paves the way for labeling a variety of biologically active molecules containing terminal alkynes for use as PET imaging agents. snmjournals.org

High-Throughput Screening and Computational Design for New Leads

The discovery of new bioactive fluorinated compounds is increasingly accelerated by modern drug discovery techniques. High-throughput screening (HTS) allows for the rapid testing of vast chemical libraries against biological targets. For instance, an HTS campaign of over 220,000 molecules successfully identified novel, potent, and species-selective inhibitors of the malarial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This approach uncovered diverse chemical scaffolds, including halogenated phenyl benzamides and urea-based compounds, demonstrating the power of HTS in finding new fluorinated leads. nih.gov

Alongside experimental screening, computational design plays a crucial role in understanding and exploiting the properties of fluorinated molecules. For fluorinated cyclohexanes, computational studies are essential for predicting their conformational preferences and unique electronic characteristics. researchgate.netacs.orgacs.org The 1,3-diaxial arrangement of C-F bonds in a cyclohexane (B81311) ring can induce a significant molecular dipole, creating a facially polarized structure with an electronegative "fluorine face" and an electropositive "hydrogen face". researchgate.netbeilstein-journals.org Computational modeling, often using Density Functional Theory (DFT), can map this electrostatic potential, providing insights that guide the design of molecules with specific binding properties. beilstein-journals.org This design strategy is a powerful tool for creating new molecular scaffolds for drug discovery and materials science. researchgate.netbohrium.com

Addressing Challenges in Fluorinated Compound Research

Despite the broad utility of organofluorine compounds, their research and development are fraught with challenges.

Synthetic Complexity: The formation of the carbon-fluorine (C-F) bond remains a formidable challenge in organic synthesis. pharmtech.com Many traditional fluorination methods lack functional group tolerance, limiting their application in the late-stage modification of complex molecules. acs.org There is a critical need for greener, more practical, and highly selective synthetic methods to avoid the purification difficulties associated with removing unreacted starting material from the desired fluorinated product. acs.org